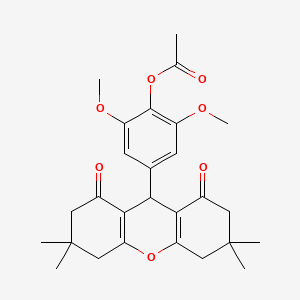
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Overview
Description
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as MPPO, is a chemical compound that has been studied for its potential applications in scientific research. MPPO is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This compound has been shown to increase sigma-1 receptor activity in vitro, leading to the activation of downstream signaling pathways. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, which may be mediated by its effects on the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cell survival. This compound has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its well-characterized mechanism of action. This compound is also relatively easy to synthesize and purify, making it a useful tool compound for studying sigma-1 receptor function. However, this compound has some limitations, including its relatively low potency and selectivity for the sigma-1 receptor compared to other sigma receptor ligands.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, including the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. This compound may also be used as a tool compound to study the role of the sigma-1 receptor in various physiological processes, including the regulation of ion channels, neurotransmitter release, and cell survival. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which require further investigation.
Scientific Research Applications
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including the regulation of ion channels, neurotransmitter release, and cell survival. This compound has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and physiological processes.
properties
IUPAC Name |
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-15-8-5-6-13-19(15)24-28(25,26)18-12-7-11-17(14-18)21-23-22-20(27-21)16-9-3-2-4-10-16/h2-14,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBLMGIYKWMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(1-azepanylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B3556265.png)
![3-bromo-5-(2-furyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3556275.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3556276.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3556288.png)
![4-{[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3556289.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3556296.png)
![2-bromo-N-[4-(4-chlorophenoxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3556305.png)

![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B3556323.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3556324.png)


![N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556358.png)
![4-methyl-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3556360.png)